3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Description
This compound is a propanamide derivative featuring a 2-fluorophenyl group and dual heterocyclic substituents (furan-2-ylmethyl and thiophen-3-ylmethyl) on the nitrogen atom. Its structure combines aromatic fluorine, furan (oxygen-containing heterocycle), and thiophene (sulfur-containing heterocycle), which may influence its physicochemical properties and biological activity. The presence of fluorine and heterocycles often enhances metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-11-24-14-15)13-17-5-3-10-23-17/h1-6,9-11,14H,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCTJYWCXHDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations, drawing from diverse scientific literature.
- Molecular Formula: C18H18FN3O2S
- Molecular Weight: 353.42 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with furan and thiophene derivatives under controlled conditions. The process may include steps such as:
- Formation of intermediates through condensation reactions.
- Purification via recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds incorporating fluorinated phenyl groups and heterocycles. For instance, compounds featuring thiazole or thiophene rings have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.61 ± 1.92 |
| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 |
The presence of electron-withdrawing groups like fluorine has been shown to enhance the cytotoxic effects by increasing the electron density on the aromatic systems, which can interact more effectively with biological targets such as DNA or proteins involved in cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary tests indicate that derivatives with similar frameworks exhibit selective inhibition against bacterial strains, attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the molecular structure significantly influence biological activity:
- Fluorine Substitution: Enhances lipophilicity and improves binding affinity to target proteins.
- Furan and Thiophene Rings: Contribute to increased biological activity due to their planarity and ability to form π-stacking interactions with biomolecules.
Case Studies
-
Case Study on Antitumor Activity:
A study evaluated a series of compounds structurally related to this compound against various cancer cell lines. The results indicated that compounds with similar substitutions exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin . -
Antimicrobial Evaluation:
In another investigation, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound in anticancer research. Compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, including lung and skin cancers. The presence of the fluorinated phenyl group and heterocycles like furan and thiophene may enhance the compound's ability to inhibit tumor growth.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives related to 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide against human cancer cell lines. The results indicated significant activity, with some derivatives achieving IC50 values in the micromolar range, suggesting that modifications in the structure could lead to improved efficacy against specific cancer types .
Antiviral Properties
The compound's structural characteristics suggest potential antiviral activity. Research into N-Heterocycles has shown promise in developing antiviral agents, particularly those targeting RNA viruses. The incorporation of furan and thiophene rings has been associated with enhanced biological activity against viral pathogens.
Case Study: Antiviral Activity Assessment
In a comparative study, compounds similar to this compound exhibited significant inhibitory effects on viral replication in vitro. The mechanisms were linked to interference with viral entry or replication processes, making this compound a candidate for further antiviral drug development .
Antimicrobial Applications
The unique chemical structure also positions this compound as a potential antimicrobial agent. Preliminary studies have indicated that derivatives containing thiophene rings exhibit antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Testing
A series of tests conducted on related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety was crucial for enhancing antimicrobial activity, indicating that modifications to the core structure could yield potent new antibiotics .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers are exploring various synthetic pathways to optimize the production of this compound and its analogs for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related propanamide derivatives from the evidence:
*Calculated based on structural formula.
Key Observations:
Structural Diversity and Bioactivity: The target compound’s dual heterocycles (furan and thiophene) distinguish it from analogs like ortho-fluorofentanyl (piperidine-based) and morpholinophenyl derivatives. Heterocycles may enhance solubility or target selectivity compared to purely aromatic or aliphatic substituents .
Synthetic Considerations :
- highlights high-yield synthesis of furan-containing propanamides without byproducts, suggesting feasible routes for the target compound .
- Thiophene incorporation (as in ’s 3-hydroxy derivative) may introduce challenges in regioselective functionalization due to sulfur’s electronic effects .
Molecular weight (~367 g/mol) exceeds typical drug-like molecules (≤500 g/mol), which may limit oral bioavailability if developed as a therapeutic agent.
Regulatory and Safety Profile :
- Unlike ortho-fluorofentanyl, the target lacks the piperidine-phenylethyl motif associated with opioid activity, reducing likelihood of classification as a controlled substance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
